N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor . It’s used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis .
Synthesis Analysis
A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described . This synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular formula of Apremilast is C22H24N2O7S . The molecular weight is 460.5 .Chemical Reactions Analysis
A novel process includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .Mechanism of Action
Target of Action
The primary target of F5118-0523, also known as HM-0523, is Spleen Tyrosine Kinase (SYK) . SYK is a key mediator of signaling events downstream of a wide array of receptors important for immune function, including the B cell antigen receptor, immunoglobulin receptors bearing the Fcg or Fce chain, and other ITAM-containing C-type lectin and integrin receptors .
Mode of Action
F5118-0523 acts as a SYK inhibitor . It demonstrates high potency against SYK enzyme activity in vitro . The compound blocks FceR crosslinking-induced degranulation in mast cells, FceR engagement-mediated TNF-a and IL-6 production in BMMC, and FcgR engagement-mediated TNF-a production in monocytes .
Biochemical Pathways
By inhibiting SYK, F5118-0523 affects the signaling pathways downstream of the receptors that SYK mediates. This leads to a decrease in the production of proinflammatory cytokines and inflammatory markers in the blood .
Result of Action
The inhibition of SYK by F5118-0523 results in a significant reduction in disease severity in rodent models of rheumatoid arthritis . It suppresses paw swelling and inhibits synovial proinflammatory cytokine production .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-10(6-7-15-18)13(20)16-9-5-3-4-8-11(9)14(21)17-12(8)19/h3-7H,2H2,1H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFTPLDWPDHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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